molecular formula C12H12KNO9 B13819291 2-Nitrophenyl beta-D-glucuronide

2-Nitrophenyl beta-D-glucuronide

Cat. No.: B13819291
M. Wt: 353.32 g/mol
InChI Key: PSTZQJRGUIDEPT-BLKPXHQLSA-M
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Description

2-Nitrophenyl beta-D-glucuronide is a chromogenic substrate commonly used in biochemical assays to detect the activity of beta-glucuronidase enzymes. This compound is particularly valuable in various fields of scientific research due to its ability to produce a measurable color change upon enzymatic hydrolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-glucuronide typically involves the glycosylation of 2-nitrophenol with a glucuronic acid derivative. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the beta-D-glucuronide linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl beta-D-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This hydrolysis results in the cleavage of the glucuronic acid moiety, releasing 2-nitrophenol, which can be detected colorimetrically.

Common Reagents and Conditions:

    Reagents: Beta-glucuronidase enzymes, water, and buffer solutions.

    Conditions: The hydrolysis reaction is typically carried out at physiological pH and temperature to mimic biological conditions.

Major Products: The major product of the hydrolysis reaction is 2-nitrophenol, which exhibits a yellow color that can be quantitatively measured using spectrophotometry.

Scientific Research Applications

2-Nitrophenyl beta-D-glucuronide is widely used in various scientific research applications, including:

    Biochemistry: As a substrate for detecting beta-glucuronidase activity in enzyme assays.

    Microbiology: To identify and quantify beta-glucuronidase-producing bacteria in environmental and clinical samples.

    Pharmacology: In drug metabolism studies to investigate the role of beta-glucuronidase in the hydrolysis of glucuronide conjugates.

    Toxicology: To assess the impact of environmental toxins on beta-glucuronidase activity in biological systems.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl beta-D-glucuronide involves its hydrolysis by beta-glucuronidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and glucuronic acid. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur efficiently.

Comparison with Similar Compounds

    4-Nitrophenyl beta-D-glucuronide: Another chromogenic substrate used for detecting beta-glucuronidase activity, but with a different nitro group position.

    2-Nitrophenyl beta-D-galactopyranoside: Used for detecting beta-galactosidase activity, similar in structure but with a galactose moiety instead of glucuronic acid.

Uniqueness: 2-Nitrophenyl beta-D-glucuronide is unique due to its specific application in detecting beta-glucuronidase activity. Its ability to produce a distinct color change upon hydrolysis makes it a valuable tool in various biochemical and clinical assays.

Properties

Molecular Formula

C12H12KNO9

Molecular Weight

353.32 g/mol

IUPAC Name

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylate

InChI

InChI=1S/C12H13NO9.K/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1

InChI Key

PSTZQJRGUIDEPT-BLKPXHQLSA-M

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+]

Origin of Product

United States

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